molecular formula C16H11IO3 B1331963 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one CAS No. 419540-74-2

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one

Cat. No. B1331963
M. Wt: 378.16 g/mol
InChI Key: PEYSLQYEZAXDJM-UHFFFAOYSA-N
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Description

The compound 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a 2H-chromen-2-one core structure. This family of compounds is known for its diverse range of biological activities and has been the subject of various synthetic and structural studies. The presence of the iodophenyl and methoxy groups on the core structure can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves photochemical reactions or multicomponent condensation reactions. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can lead to the formation of angular pentacyclic compounds, demonstrating the potential for complex transformations under light irradiation . Another approach is the multicomponent condensation, as described for the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which involves the interaction of starting materials in a specific solvent followed by the formation of the desired product in acidic media .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and space group . The arrangement of aromatic residues can lead to the formation of linear chains in the crystal structure, as observed in the p-p stacking interactions . Similarly, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene revealed that all atoms of the pyran ring are coplanar, which is a notable feature compared to other similar compounds .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including intramolecular coupling reactions. An example is the photoinduced intramolecular coupling of the acetylenic group with the carbonyl center in 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones, which is a type of intramolecular Paternò–Büchi reaction . These reactions can lead to the formation of angular tricyclic compounds with high yields and are significant for the synthesis of complex organic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by their molecular structure and substituents. The crystal structure, space group, and cell constants can affect the compound's solid-state properties, such as its stacking and intermolecular interactions . The sensitivity of these compounds to solvent polarity and hydrogen bonding with different solvents has been observed, which can impact their solubility and reactivity . Additionally, the acid dissociation constants of these compounds can be estimated using spectroscopic methods and titration experiments, providing insight into their acid-base behavior .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one has been explored in the field of organic synthesis. For example, it has been used in the synthesis of novel polystyrene-supported catalysts. These catalysts demonstrated efficacy in facilitating Michael addition reactions, which are crucial in synthesizing various pharmaceuticals, including Warfarin analogues (Alonzi et al., 2014).

Phototransformation and Photocatalysis

In photocatalysis, 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one-related compounds have shown significant activity. Studies have demonstrated the phototransformation of certain chromenones under specific conditions, leading to the formation of complex molecular structures with potential applications in various fields (Khanna et al., 2015).

Biological Activities and Pharmaceutical Applications

Derivatives of 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one have been researched for their biological activities. For instance, studies have shown antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, indicating the potential for developing novel antibiotics (Behrami & Dobroshi, 2019). Additionally, molecular docking studies have been conducted on similar compounds to explore their interactions with biological targets, such as interleukin-6 (Sert et al., 2018).

Applications in Material Science

In the field of material science, these compounds have been utilized in the development of fluorescent probes for detecting specific ions. For example, a study on a new fluorescent probe for Zn2+ demonstrated its potential in environmental protection and safety inspection applications (Hu et al., 2014).

Energy and Photovoltaic Applications

There is also significant interest in the use of 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one derivatives in energy applications, particularly in dye-sensitized solar cells. Research has been conducted on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, showing their potential in improving solar cell efficiency (Gad et al., 2020).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


Please consult with a subject matter expert or refer to specific scientific literature for detailed and accurate information about “3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one”.


properties

IUPAC Name

3-(4-iodophenyl)-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYSLQYEZAXDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360390
Record name 3-(4-iodophenyl)-6-methoxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one

CAS RN

419540-74-2
Record name 3-(4-iodophenyl)-6-methoxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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